4-Methylene-1-pyrazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10496-76-1 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
4-methylidene-3,5-dihydropyrazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h1-3H2 |
InChI Key |
HEPNIHPVRLJVFS-UHFFFAOYSA-N |
SMILES |
C=C1CN=NC1 |
Canonical SMILES |
C=C1CN=NC1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 4 Methylene 1 Pyrazoline
Thermal Decomposition (Thermolysis) Pathways
The thermolysis of 1-pyrazolines, including 4-methylene-1-pyrazoline, is a well-established method for generating cyclopropane (B1198618) derivatives. cdnsciencepub.com The decomposition is initiated by the cleavage of the carbon-nitrogen (C-N) bonds, leading to the release of a stable nitrogen molecule (N₂) and the formation of a three-carbon fragment that subsequently rearranges to the final products. The specific pathways and intermediates involved in this process have been the subject of extensive experimental and theoretical investigation.
The central question in the thermolysis of this compound concerns the timing of the two C-N bond cleavages. This process can occur through distinct mechanistic pathways, primarily categorized as either concerted or stepwise.
The thermal denitrogenation of 1-pyrazolines can proceed through several potential pathways. A concerted mechanism involves the simultaneous breaking of both C-N bonds, passing through a single transition state to directly form the final hydrocarbon products and nitrogen gas. rsc.org In contrast, a stepwise mechanism involves the initial cleavage of only one C-N bond, forming a diradical intermediate which then undergoes the second C-N bond scission in a subsequent step. rsc.org
Theoretical studies on the parent 1-pyrazoline have indicated that stepwise denitrogenation pathways are often energetically more favorable than synchronous, concerted routes. rsc.org For this compound and its derivatives, the mechanism can be influenced by substituents. For instance, the thermolysis of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline proceeds at a rate 63 times slower than that of the parent this compound. cdnsciencepub.comresearchgate.net This significant difference in reactivity suggests that the tetramethyl-substituted compound may undergo thermolysis by a different mechanism, pointing to the sensitivity of the reaction pathway to the molecular structure. cdnsciencepub.comresearchgate.net
Computational studies on closely related systems, such as 4-methyl-1-pyrazoline, also suggest that a stepwise radical mechanism is the most favorable from an activation energy standpoint when compared to concerted pathways. um.ac.ir These findings support the general view that many pyrazoline thermolyses, likely including that of this compound, favor a stepwise cleavage involving discrete diradical intermediates over a fully concerted process.
In a stepwise denitrogenation pathway, the initial cleavage of a single C-N bond results in the formation of a diazenyl diradical. rsc.org This intermediate is characterized by the presence of a radical center on the carbon atom and another on the nitrogen atom of the remaining N=N unit. These species are typically short-lived and highly reactive.
While direct observation is challenging, the existence of diazenyl diradicals is inferred from product studies and computational modeling. In the case of the thermolysis of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline, an allylic diazenyl diradical is considered a key potential intermediate. cdnsciencepub.comresearchgate.net The allylic nature of this intermediate, conferred by the methylene (B1212753) group, would provide additional resonance stabilization. Evidence for the formation of diazenyl diradicals has also been reported in the photochemical isomerization of substituted 4-methylene-1-pyrazolines, further strengthening the case for their involvement in the broader chemistry of these compounds. acs.org The lifetime and subsequent reactions of the diazenyl diradical, such as rotation and the second C-N bond cleavage, are critical in determining the final product distribution.
The ultimate hydrocarbon product from the thermolysis of this compound is methylenecyclopropane (B1220202). This occurs after the extrusion of the N₂ molecule, whereupon the resulting three-carbon diradical fragment undergoes ring closure. Pyrolysis of various 4-alkylidene-1-pyrazolines is a known route to produce the corresponding methylenecyclopropanes. rsc.org
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by probing the changes in reaction rate upon isotopic substitution at or near a bond that is breaking in the rate-determining step. While specific KIE studies on this compound are not widely reported, computational studies on the closely related 4-methyl-1-pyrazoline and its deuterated derivatives have been performed. um.ac.ir Such theoretical calculations help to distinguish between different proposed mechanisms by comparing the predicted KIEs with experimental values if they were available. For example, a significant primary KIE would be expected for a mechanism involving C-H bond cleavage in the rate-determining step, whereas mechanisms involving only the cleavage of heavy-atom bonds (C-N, C-C) would show smaller, secondary KIEs. illinois.edu
Following the loss of nitrogen, the resulting C4H6 fragment exists as a diradical intermediate before collapsing to the final product. The structure and dynamics of this intermediate are crucial. For this compound, the expected intermediate is the trimethylenemethane (TMM) diradical. The TMM diradical is a well-studied species, and its formation is a possible outcome in the decomposition of 4-alkylidene-1-pyrazolines. rsc.org The electronic state (singlet or triplet) and geometry of the TMM diradical influence the stereochemical outcome of the reaction.
In addition to the TMM diradical, other types of intermediates have been proposed for substituted analogs. For the thermolysis of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline, a "Chesick type" intermediate is considered as an alternative to the allylic diazenyl diradical. cdnsciencepub.comresearchgate.net A Chesick intermediate is a π-type diradical where the two radical centers are located at the termini of what was the pyrazoline ring. The consideration of such an intermediate helps to explain how substituents can affect the rotational propensities within the diradical and ultimately influence the product distribution. cdnsciencepub.comresearchgate.net
Data Tables
Table 1: Comparative Thermolysis Kinetic Data
| Compound | Relative Rate (to this compound) | Activation Parameters |
| This compound | 1 | Not available |
| 3,3,5,5-Tetramethyl-4-methylene-1-pyrazoline | 1/63 | log (k/s⁻¹) = (15.53 ± 0.3) − (40.7 ± 0.4)/θ* |
*where θ = 2.303 RT in kcal mol⁻¹ cdnsciencepub.comresearchgate.net
Influence of Substituent Effects on Thermal Stability and Reaction Selectivity
The thermal decomposition of 1-pyrazolines, including this compound, is a well-studied class of reactions that lead to the formation of cyclopropanes and olefins through the extrusion of nitrogen gas. The stability of the pyrazoline ring and the selectivity of the reaction are highly sensitive to the nature and position of substituents on the ring.
Research into the pyrolysis of various 1-pyrazoline derivatives reveals several key trends. The rate of decomposition is significantly influenced by electronic and steric effects. For instance, the introduction of electron-withdrawing substituents at the C-3 position has been shown to increase the rate of pyrolysis. Conversely, alkyl substitution at the C-4 position tends to decrease the rate of decomposition relative to an unsubstituted C-4 position nih.gov. A notable example of steric hindrance is observed in 4,4-dimethyl-1-pyrazoline, which decomposes at a rate at least one hundred times slower than 1-pyrazoline or 4-methyl-1-pyrazoline aip.org. This dramatic decrease in rate is attributed to the adverse steric interactions of the C-4 methyl groups in the transition state geometry aip.org.
In the specific case of the this compound system, substitution on other parts of the ring also has a profound impact on thermal stability. A study on 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline found that it undergoes thermolysis at a rate 63 times slower than the parent this compound researchgate.net. The activation parameters for this substituted compound (log (k/s−1) = 15.53 − 40.7/θ) suggest that the mechanism may differ from that of the unsubstituted molecule, highlighting the significant stabilizing effect of the four additional methyl groups researchgate.net.
The stability of the 1-pyrazoline ring is also dependent on substituents that can engage in conjugation or lead to more stable isomers. For example, 1-pyrazolines bearing a quaternary carbon atom or an aryl substituent in the third position are relatively stable, whereas those without such features are prone to fast isomerization into the more stable 2-pyrazolines aip.org.
The reaction selectivity, referring to the distribution of cyclopropane and olefin products, is also governed by substituent effects. The decomposition is believed to proceed through a trimethylene biradical intermediate aip.org. The stereochemistry and substitution pattern of this intermediate dictate the final product distribution. For instance, in the pyrolysis of cis- and trans-3,5-dimethyl-1-pyrazoline, the formation of cyclopropane products with inverted geometry is favored, suggesting a conrotatory twisting of the p-orbitals in the intermediate aip.org.
Table 1: Influence of Substituents on the Thermal Decomposition Rate of 1-Pyrazolines
| Compound | Substituent(s) | Position(s) | Observed Effect on Decomposition Rate | Reference |
| 3-Carbomethoxy-1-pyrazoline | Carbomethoxy (electron-withdrawing) | C-3 | Increased rate | nih.gov |
| 4-Alkyl-1-pyrazoline | Alkyl | C-4 | Decreased rate | nih.gov |
| 5-Alkyl-1-pyrazoline | Alkyl | C-5 | Increased rate | nih.gov |
| 4,4-Dimethyl-1-pyrazoline | Two Methyl groups | C-4 | Decomposes >100x slower than 1-pyrazoline | aip.org |
| 3,3,5,5-Tetramethyl-4-methylene-1-pyrazoline | Four Methyl groups | C-3, C-5 | Decomposes 63x slower than this compound | researchgate.net |
| 3-Aryl-1-pyrazoline | Aryl | C-3 | Increased stability (less prone to isomerization) | aip.org |
Photochemical Reaction Mechanisms (Photolysis)
The photochemistry of this compound and related compounds involves the absorption of light to form an electronically excited state, which then decomposes, typically by extruding molecular nitrogen to generate a hydrocarbon biradical. The nature of this biradical and the subsequent products are dependent on the multiplicity of the excited state (singlet or triplet) through which the reaction proceeds.
Direct Photolysis and Singlet State Mechanisms
Direct irradiation of 1-pyrazoline derivatives, including 4-alkylidene-1-pyrazolines, typically populates the first excited singlet state (S₁). The reaction from this state is a spin-allowed process. Studies on methylated 1-pyrazolines and 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline have shown that direct photolysis leads to the formation of an excited singlet trimethylene biradical intermediate aip.orgresearchgate.netaip.org.
This singlet biradical is highly reactive and rapidly undergoes intramolecular cyclization to form cyclopropane derivatives or rearranges to form olefins. In the case of 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline, direct irradiation (λ > 290 mµ) yields 3-chloromethylene-1,1,2,2-tetramethylcyclopropane as the major product aip.org. The predominance of one stereoisomer or constitutional isomer is often interpreted as evidence for a concerted or near-concerted reaction from the singlet state, where there is insufficient time for bond rotations to occur in the intermediate biradical before ring closure. The singlet excited state can be quenched by dienes such as piperylene, which provides further evidence for its involvement aip.orgacs.org.
Photosensitized Reactions and Triplet State Pathways
When the photolysis of a 4-alkylidene-1-pyrazoline is carried out in the presence of a photosensitizer (e.g., benzophenone), the reaction mechanism changes. The sensitizer (B1316253) absorbs the light, becomes excited to its singlet state, and then undergoes efficient intersystem crossing to its triplet state. Energy transfer from the triplet sensitizer to the pyrazoline molecule generates the pyrazoline in its triplet excited state (T₁), a process that is spin-allowed.
Decomposition from the triplet state produces a triplet trimethylene biradical researchgate.netaip.org. Unlike the singlet biradical, the triplet biradical has a longer lifetime because spin inversion is required before the two radical centers can combine to form a new sigma bond (ring closure). This longer lifetime allows for bond rotations to occur within the biradical, leading to a different product distribution compared to direct photolysis.
For 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline, photosensitized reactions lead to a predominance of 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane, which is the minor product in direct photolysis aip.org. This change in selectivity arises because the triplet biradical has more time to rotate into a different conformation before spin inversion and cyclization occur, resulting in a more statistical, or thermodynamically controlled, product distribution aip.orgacs.org. Studies using various sensitizers have helped to estimate the triplet excitation energy of this pyrazoline to be greater than 55 kcal/mole, and possibly as high as 65 kcal/mole aip.org.
Table 2: Comparison of Products from Direct vs. Photosensitized Photolysis of 4-Chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline
| Photolysis Method | Excited State | Key Intermediate | Major Product | Minor Product |
| Direct Irradiation | Singlet (S₁) | Singlet Biradical | 3-chloromethylene-1,1,2,2-tetramethylcyclopropane | 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane |
| Photosensitized | Triplet (T₁) | Triplet Biradical | 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane | 3-chloromethylene-1,1,2,2-tetramethylcyclopropane |
Photodissociation Dynamics and Non-Adiabatic Processes
The transition from the excited electronic state back to the ground state potential energy surface is a critical step in the photochemical reaction. This process is often non-adiabatic, meaning the reaction does not stay on a single potential energy surface.
Modern computational studies on the parent 1-pyrazoline molecule have provided detailed insight into the mechanism of excited-state decay. These studies show that after the molecule is excited to the S₁ state, it does not decompose directly from that state. Instead, the molecule rapidly evolves on the S₁ potential energy surface towards a region where the S₁ and S₀ surfaces intersect. These points of intersection are known as conical intersections (CIs) nih.govaip.orgaip.org.
At a conical intersection, the energy gap between the two electronic states vanishes, allowing for highly efficient, radiationless transition from the upper (S₁) state to the lower (S₀) state. Trajectory surface-hopping dynamics simulations on 1-pyrazoline have identified two distinct S₁/S₀ conical intersections that facilitate this decay nih.govaip.org. The simulations show that the initial step in the excited state is the cleavage of one of the C-N bonds. Following this, the molecule reaches the conical intersection region and transitions to the ground state (S₀) in an ultrafast process nih.govresearchgate.netaip.org. The complete dissociation of the molecule then proceeds on the ground state surface. This mechanism explains the high efficiency of nitrogen extrusion in many pyrazoline photolysis reactions.
The photochemical reaction proceeds through distinct primary and secondary steps.
Primary Dissociation: Following the non-adiabatic transition back to the ground state (S₀), the molecule undergoes the primary dissociation event. This involves the irreversible cleavage of the second C-N bond, releasing a stable molecule of nitrogen (N₂) and forming a trimethylene biradical as the primary hydrocarbon product nih.govresearchgate.net. In the case of this compound photolysis, the initially formed intermediate would be a 2-methylenetrimethylene biradical aip.org.
Secondary Dissociation: The trimethylene biradical formed in the primary step is often vibrationally "hot," meaning it possesses significant excess internal energy from the initial photoexcitation. This energetic intermediate can then undergo further unimolecular reactions, which constitute the secondary dissociation or rearrangement channels nih.gov.
Computational studies on the parent 1-pyrazoline show that the trimethylene biradical rearranges into several stable products. The major secondary channel is the ring closure of the biradical to form cyclopropane. Other competing channels include hydrogen migration to form propene, and C-C bond cleavage to yield methylene (CH₂) and ethene (C₂H₄) nih.gov. The branching ratios for these secondary channels have been calculated, showing a strong preference for cyclopropane formation.
Table 3: Calculated Product Branching Ratios from Secondary Dissociation of the Trimethylene Biradical in 1-Pyrazoline Photolysis
| Secondary Product(s) | Formation Pathway | Calculated Yield (%) |
| Cyclopropane | Ring Closure | ~78% |
| Propene | H-atom migration | ~12% |
| Methylene + Ethene | C-C bond cleavage | ~10% |
| Data derived from trajectory surface-hopping dynamics simulations of 1-pyrazoline. nih.gov |
Quenching Studies and Quantum Yield Determinations
The photochemical behavior of this compound and its derivatives is significantly influenced by the interplay of excited singlet and triplet states. Quenching and quantum yield studies are pivotal in elucidating the mechanisms of their photochemical reactions, particularly in the context of photolysis, which often leads to the formation of methylenecyclopropanes.
Research on substituted 4-alkylidene-1-pyrazolines, such as 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline, has provided significant insights into these processes. Direct irradiation (λ > 290 mµ) of this compound proceeds via a singlet mechanism, yielding 3-chloromethylene-1,1,2,2-tetramethylcyclopropane as the primary product. rsc.org The involvement of the singlet state is further substantiated by quenching experiments. Piperylene, a known triplet quencher, has been observed to quench the singlet excited state of the pyrazoline. rsc.org The quenching effects on both the photolysis and the fluorescence of the pyrazoline are quantitatively identical and adhere to the Stern-Volmer mechanism for diene concentrations up to 1M. rsc.org
In contrast, photosensitization with sensitizers possessing high triplet excitation energy leads to a different product distribution, with 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane becoming the predominant product. rsc.org This shift indicates a triplet-state mechanism. Studies using a variety of sensitizers have established that the triplet excitation energy of this pyrazoline derivative is substantial, estimated to be greater than 55 kcal/mole, and potentially as high as 65 kcal/mole. rsc.org These distinct outcomes from direct photolysis (singlet pathway) and photosensitization (triplet pathway) are interpreted in terms of diradical intermediates. The product ratios are determined by the competition between bond rotation and intramolecular cyclization within these intermediates. In the triplet-mediated pathway, cyclization requires spin-inversion, which influences the final product distribution, leading to a more statistical mixture compared to the direct photolysis. rsc.org
While specific quantum yield data for the parent this compound is not extensively detailed in the literature, studies on other pyrazoline derivatives highlight the influence of molecular structure on fluorescence quantum yields (Φf). For instance, a series of 2,5-diarylpyrazolines exhibited a wide range of quantum yields depending on the electronic properties of their substituents. researchgate.net As shown in the table below, pyrazolines with an electron-withdrawing group on the N-2-phenyl ring and varying substituents on the C-5-phenyl ring (P7, P5, and P8) displayed particularly high quantum yields in DMSO. researchgate.net This demonstrates the sensitivity of the photophysical properties to electronic modifications within the pyrazoline scaffold.
Table 1: Fluorescence Quantum Yields (Φf) of Selected Pyrazoline Derivatives in Different Solvents
| Compound | Substituent (N-2 Phenyl) | Substituent (C-5 Phenyl) | Φf in DMSO (%) | Φf in Water (%) |
|---|---|---|---|---|
| P1 | p-OCH₃ | p-OCH₃ | 45 | 1 |
| P2 | p-OCH₃ | H | 25 | <1 |
| P5 | p-NO₂ | p-OCH₃ | 44 | 1 |
| P7 | p-NO₂ | H | 65 | 1 |
| P8 | p-NO₂ | p-Cl | 44 | 1 |
| P9 | p-NO₂ | p-NO₂ | 2 | <1 |
Data sourced from a study on 2,5-diarylpyrazolines. researchgate.net DAPI (4',6-diamidino-2-phenylindole) was used as the standard.
Isomerization and Rearrangement Processes
Isomerization and rearrangement are characteristic reactions of the pyrazoline ring system, influencing the stability and reactivity of compounds like this compound. These processes include tautomerism, intramolecular migrations, and thermal rearrangements of reaction products.
Intramolecular Migration Reactions (e.g., Tandem 1,5-Migration)
Intramolecular migration reactions represent a sophisticated class of rearrangements within the pyrazoline framework, enabling the synthesis of complex molecular architectures. A notable example is the tandem 1,5-migration/Michael reaction observed in certain 3-substituted pyrazoline derivatives. rsc.org This process allows for the creation of multiply-substituted pyrazolone (B3327878) derivatives with high yields. rsc.orgrsc.org
The course of these tandem reactions can be directed by the choice of protecting groups on the pyrazoline ring. rsc.orgrsc.org In one study, the reaction of 3-substituted pyrazolines with nitroalkenes was shown to proceed via different pathways depending on the protecting group on an oxygen atom, all under the same reaction conditions. rsc.org For instance, alkoxycarbonyl protecting groups were found to migrate from an oxygen atom to a nitrogen atom during the reaction sequence. rsc.org This controlled migration is a powerful tool for directing the synthesis towards specific, structurally diverse pyrazolone products. rsc.orgrsc.org
While these examples involve substituted pyrazolines that rearrange to pyrazolones, they underscore the inherent capacity of the pyrazoline ring to facilitate complex intramolecular migrations. Unprecedented ring-opening/migration cascade processes have also been discovered in the reactions of bicyclic diaziridines, leading to the formation of chiral pyrazolines. nih.govrsc.orgresearchgate.net These discoveries broaden the scope of migration reactions in pyrazoline chemistry, providing novel pathways to valuable azaheterocycles. nih.govrsc.org
Stereochemical Control in Rearrangement Pathways
Achieving stereochemical control is a significant challenge and a key goal in the study of pyrazoline rearrangement reactions. The development of enantioselective methods for synthesizing chiral pyrazolines often involves carefully controlled rearrangement or cycloaddition pathways.
One strategy involves the use of chiral catalysts to direct the stereochemical outcome of a reaction. For example, a chiral N,N'-dioxide/scandium(III) complex has been successfully employed as a catalyst in the reaction of bicyclic diaziridines with donor-acceptor cyclopropanes. nih.govrsc.org This system facilitates a ring-opening/migration cascade process that produces a diverse array of chiral dihydro-1H-pyrazoles with excellent enantiomeric excess (ee) values. nih.govrsc.orgresearchgate.net
Another approach to stereochemical control involves leveraging chiral Brønsted acids. In the synthesis of chiral 2-pyrazolines, a 6π-electrocyclization of protonated α,β-unsaturated hydrazones leads to 1-protonated 3-pyrazoline intermediates. csic.es The chirality is induced by the use of a chiral acid catalyst, and the intermediate subsequently isomerizes to the final 2-pyrazoline (B94618) product. csic.es The stereochemistry of pyrazolines has also been investigated using nuclear magnetic resonance (NMR) shift reagents. The use of reagents like Eu(fod)₃ can help elucidate the stereochemistry of cis- and trans-azo compounds, including pyrazolines, by inducing shifts in their NMR spectra. rsc.org
Thermal Isomerization of Alkylidenecyclopropane Products
The thermolysis of this compound and its derivatives is a common method for generating alkylidenecyclopropanes. This reaction proceeds through the extrusion of nitrogen gas (N₂) and the formation of a diradical intermediate which then cyclizes. However, the resulting alkylidenecyclopropane products can themselves be susceptible to thermal isomerization.
Studies on the thermolysis of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline have shown that it proceeds at a significantly slower rate (1/63rd) than the parent this compound. researchgate.net The photolysis of related 4-alkylidene-1-pyrazolines also yields methylenecyclopropane products. rsc.org A key observation is that these products can undergo very rapid thermal interconversion at elevated temperatures. For example, the two methylenecyclopropane isomers produced from the pyrolysis of 4-chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline at 200°C interconvert so quickly that it complicates direct comparison with the products of photochemical reaction pathways. rsc.org
The thermal isomerization of photoswitches based on arylazopyrazole has also been investigated, revealing complex pathways. The thermal Z/E isomerization can proceed through both conventional ground-state (singlet) pathways and lower-energy triplet state pathways. nih.gov This highlights that even in related heterocyclic systems, thermal rearrangements can be governed by multiple competing mechanisms.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 4-Methylene-1-pyrazoline, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the pyrazoline ring and the exocyclic methylene protons. The protons on the pyrazoline ring at position 4 (Ha and Hb) and position 5 (Hx) typically appear as a complex splitting pattern, often a doublet of doublets, due to their magnetic inequivalence and coupling with each other. nih.gov
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ring CH₂ | (Not available) | (Not available) |
| Exocyclic =CH₂ | (Not available) | (Not available) |
| NH (if present) | (Not available) | (Not available) |
| (Data in this table is predicted and not based on experimental results for this compound) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. For instance, the sp² hybridized carbons of the exocyclic methylene group and the C=N bond are expected to resonate at a lower field (higher ppm) compared to the sp³ hybridized carbon of the pyrazoline ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ring CH₂ | (Not available) |
| Exocyclic =C | (Not available) |
| Exocyclic =CH₂ | (Not available) |
| C=N | (Not available) |
| (Data in this table is predicted and not based on experimental results for this compound) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include C-H stretching vibrations for both the sp² and sp³ hybridized carbons, the C=N stretching of the pyrazoline ring, and the C=C stretching of the exocyclic methylene group.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H stretch (sp²-H) | 3100 - 3000 |
| C-H stretch (sp³-H) | 3000 - 2850 |
| C=N stretch (imine) | 1690 - 1640 |
| C=C stretch (alkene) | 1680 - 1620 |
| N-H stretch (if present) | 3500 - 3300 |
| (Data in this table is based on typical ranges for these functional groups and not specific experimental data for this compound) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure of the molecule. Common fragmentation pathways for pyrazoline derivatives often involve the loss of small neutral molecules like N₂, ethene, or cleavage of the pyrazoline ring.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [C₄H₆N₂]⁺ | 82 | Molecular Ion (M⁺) |
| (Not available) | (Not available) | Fragment Ion |
| (Not available) | (Not available) | Fragment Ion |
| (Data in this table is based on the calculated molecular weight and general fragmentation patterns of related compounds, not specific experimental data for this compound) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C₄H₆N₂, the theoretical exact mass can be calculated. This calculated value is fundamental for the identification of the compound in HRMS analysis. The computed monoisotopic mass of this compound is 82.053098200 Da nih.gov. In an experimental setting, HRMS analysis would be expected to yield a mass measurement that corresponds closely to this theoretical value, thereby confirming the compound's elemental composition.
Detailed research findings on the HRMS of pyrazoline derivatives indicate that the fragmentation patterns are influenced by the substituents on the pyrazoline ring researchgate.netdergipark.org.tr. While specific HRMS fragmentation data for this compound is not extensively detailed in publicly available literature, general fragmentation pathways for pyrazolines often involve cleavage of the heterocyclic ring researchgate.net.
Table 1: Computed Mass Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆N₂ |
| Molecular Weight | 82.10 g/mol |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound. A GC-MS spectrum for this compound is available in spectral databases, referenced as F-50-5566-1 nih.gov.
While the specific retention time and detailed fragmentation pattern from this spectrum are not publicly elaborated, the general fragmentation of pyrazoline and its derivatives has been studied researchgate.netresearchgate.netresearchgate.net. The electron ionization (EI) mass spectra of pyrazolines typically show a molecular ion peak, and the fragmentation is dependent on the position and nature of any substituents researchgate.net. Common fragmentation pathways for the pyrazoline ring have been proposed, which are useful for structural determination researchgate.net.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provide insights into the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Crystallography for Definitive Solid-State Structure Determination
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules.
Investigation of Reaction Mechanisms and Transition States
While DFT has been employed to investigate the mechanisms of cycloaddition reactions and thermal denitrogenation for the 1-pyrazoline scaffold, specific studies detailing the reaction pathways and transition states involving 4-Methylene-1-pyrazoline are absent from the current body of scientific literature. Such studies would be crucial for understanding its reactivity, for instance, in [3+2] cycloaddition reactions where it could act as a dipole or dipolarophile.
Prediction of Regioselectivity and Stereoselectivity in Cycloadditions
The prediction of regioselectivity and stereoselectivity is a key application of DFT in organic chemistry. For various pyrazoline-forming cycloadditions, DFT calculations have successfully predicted the outcomes of reactions. However, research articles presenting DFT-based predictions for the regiochemical and stereochemical outcomes of cycloaddition reactions involving this compound are not available.
Conformational Analysis and Energetics of Isomeric Forms
A thorough conformational analysis using DFT would provide valuable information about the stable geometries and relative energies of different conformers of this compound. Furthermore, a comparative study of its energetic properties against other pyrazoline isomers would shed light on its relative stability. At present, such a detailed computational analysis for this compound has not been published.
Vibrational Frequency and Electronic Excitation Calculations
DFT calculations are also used to predict vibrational (infrared and Raman) spectra and electronic excitation energies (UV-Vis spectra). While experimental spectroscopic data for substituted pyrazolines are often compared with DFT-calculated spectra for validation, a dedicated study presenting the calculated vibrational frequencies and electronic transitions for this compound is not found in the literature.
Ab Initio and Semi-Empirical Quantum Chemical Methods
Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use parameters derived from experimental data, provide alternative approaches to studying molecular properties. While ab initio studies exist for the parent pyrazole (B372694) and 1-pyrazoline molecules, specific applications of these methods to this compound are not documented. Similarly, while semi-empirical methods are often used for larger systems, their specific application to this compound is not reported.
Molecular Dynamics Simulations for Photodissociation and Reaction Pathways
Molecular dynamics simulations are instrumental in studying the time-dependent behavior of molecules, including reaction dynamics and photodissociation processes. The photodissociation of 1-pyrazoline has been a subject of such simulations, revealing complex nonadiabatic dynamics. However, molecular dynamics studies focused on the photodissociation pathways or other reaction dynamics of this compound are currently unavailable in the scientific literature.
Quantum Chemical Investigations of Thermal Denitrogenation
The thermal decomposition of pyrazolines, known as denitrogenation, is a classic reaction in organic chemistry that leads to the formation of cyclopropanes and alkenes. Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of these reactions.
Direct and comprehensive quantum chemical investigations into the thermal denitrogenation of this compound are not extensively documented. However, experimental observations indicate that it is thermally less stable than some of its substituted counterparts. For example, the thermolysis of 3,3,5,5-tetramethyl-4-methylene-1-pyrazoline occurs at a rate 63 times slower than that of this compound, suggesting a different underlying mechanism influenced by substituent effects.
Studies on the parent 1-pyrazoline have identified several potential pathways for thermal denitrogenation, which serve as a foundational framework for understanding the decomposition of its derivatives:
Synchronous Pathway: This mechanism involves the simultaneous breaking of both C-N bonds, leading to the formation of a trimethylene diradical intermediate.
Asynchronous Pathways: These can be either concerted, with unsymmetrical C-N bond breaking leading directly to products, or stepwise, involving the formation of a diazenyl diradical intermediate.
For 1-pyrazoline, the synchronous path is generally found to have a lower energy barrier. The subsequent behavior of the trimethylene diradical determines the final product distribution. In the case of this compound, the presence of the exocyclic methylene (B1212753) group would undoubtedly influence the energetics and geometries of the transition states and intermediates involved in these pathways. However, without specific computational studies, a detailed mechanistic description remains speculative.
The following table summarizes key findings from related compounds, which provide context for the potential behavior of this compound.
| Compound | Method/Study | Key Findings |
| This compound | Comparative Thermolysis | Decomposes 63 times faster than its 3,3,5,5-tetramethyl derivative, suggesting a more facile decomposition pathway. |
| 1-Pyrazoline | Quantum Chemical Investigation | Three denitrogenation paths identified: synchronous (via trimethylene diradical), asynchronous concerted, and asynchronous stepwise (via diazenyl diradical). The synchronous path has the lowest energy barrier. |
| 4-Alkylidene-1-pyrazolines | Experimental Photolysis | Photolysis can lead to the formation of trimethylenemethyl diradicals, which are key intermediates in the formation of methylenecyclopropane (B1220202) products. |
Advanced Research Topics and Future Directions in 4 Methylene 1 Pyrazoline Chemistry
Exploration of Novel Reactivity Patterns and Unprecedented Intermediates
The investigation into the reactivity of 4-methylene-1-pyrazoline is uncovering novel transformation pathways and transient species. A significant area of research is the photolysis of 4-alkylidene-1-pyrazolines, which serves as a potential route to trismethylenemethyl diradicals. rsc.orgrsc.org The irradiation of these compounds leads to the extrusion of nitrogen and the formation of highly reactive diradical intermediates. rsc.orgnih.gov These intermediates, characterized as planar delocalized π-systems, govern the formation of various methylenecyclopropane (B1220202) products. rsc.org The reaction proceeds through a singlet mechanism upon direct irradiation, but can be guided through a triplet mechanism using photosensitizers, altering the product distribution. rsc.org This reactivity provides a unique method for generating and studying the behavior of complex radical species.
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For pyrazoline-based structures, significant progress has been made in developing asymmetric synthetic methods, particularly using pyrazolin-5-one derivatives as versatile precursors. rwth-aachen.denih.govrsc.org Organocatalyzed asymmetric Michael additions of 4-unsubstituted pyrazolin-5-ones to various Michael acceptors have emerged as a powerful strategy to create enantioenriched pyrazole (B372694) derivatives. researchgate.net These reactions, often employing bifunctional organocatalysts like cinchona-derived squaramides, can achieve high yields and excellent enantioselectivities. rsc.org
The main strategy involves the nucleophilic addition from the C-4 position of the pyrazolin-5-one tautomer to an acceptor, generating a tetrasubstituted carbon center. rwth-aachen.dersc.org This approach has been successfully applied to a range of acceptors, including nitroalkenes and α,β-unsaturated ketones, demonstrating the broad utility of this method for accessing structurally diverse and optically active pyrazole derivatives. rwth-aachen.de While many of these methods focus on precursors, they lay the groundwork for future development of stereoselective routes to more complex scaffolds like substituted 4-methylene-1-pyrazolines.
Mechanistic Elucidation of Complex Photophysical and Photochemical Phenomena
The unique photophysical properties of pyrazoline derivatives, such as their strong fluorescence, make them subjects of intense mechanistic study. rsc.orgnih.gov The photochemistry of 4-alkylidene-1-pyrazolines is particularly complex, involving distinct reaction pathways depending on the excitation method. rsc.org
Direct photolysis proceeds via a singlet-excited state, leading to specific cyclopropane (B1198618) products. In contrast, photosensitization using sensitizers with high triplet energy populates the triplet state of the pyrazoline, resulting in a different product ratio. rsc.org This difference is attributed to the behavior of the intermediate diradical. In the triplet state, intramolecular cyclization to form the final product requires spin-inversion, a process that competes with bond rotation. This competition leads to a more statistical distribution of products compared to the direct photolysis from the singlet state. rsc.org The triplet excitation energy for a substituted 4-alkylidene-1-pyrazoline has been estimated to be as high as 65 kcal/mole. rsc.org Furthermore, singlet-excited states of these pyrazolines can be quenched by dienes like piperylene, a process that affects both photolysis and fluorescence identically and follows the Stern-Volmer mechanism. rsc.org
Table 1: Comparison of Photolysis and Pyrolysis Products of 4-Chloromethylene-3,3,5,5-tetramethyl-1-pyrazoline
| Condition | Major Product | Minor Product | Intermediate Type |
|---|---|---|---|
| Direct Irradiation (λ > 290 mµ) | 3-chloromethylene-1,1,2,2-tetramethylcyclopropane | 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane | Singlet Diradical |
| Photosensitization | 2-chloro-3-isopropylidene-1,1-dimethylcyclopropane | 3-chloromethylene-1,1,2,2-tetramethylcyclopropane | Triplet Diradical |
Data sourced from Andrews & Day, 1968. rsc.org
Design and Synthesis of this compound-Based Scaffolds for Novel Organic Transformations
The pyrazoline core is a fundamental building block in the design of more complex molecular architectures for a variety of applications. mdpi.com Researchers are increasingly using the pyrazoline scaffold to create fused heterocyclic systems with unique biological and material properties. mdpi.comsemanticscholar.orgacs.org The synthesis of pyrazole-fused scaffolds is an active area of research, with methods being developed to integrate the pyrazoline ring with other cyclic systems like isochromans and pyridines. mdpi.comacs.org
These synthetic strategies often involve multi-step reactions or one-pot cascade reactions to build molecular complexity efficiently. acs.orgnih.gov For example, the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives is a classical and widely used method for constructing the pyrazoline ring, which can then be further functionalized or fused into larger systems. The development of flow chemistry techniques is also accelerating the synthesis of pyrazole and pyrazoline libraries, offering advantages in terms of reaction time, safety, and scalability. mdpi.com These advanced scaffolds are being investigated for applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.gov
Applications in Analytical Chemistry as Fluorescent Probes and Chemosensors
Pyrazoline derivatives are highly valued in analytical chemistry for their fluorescent properties, which make them excellent candidates for chemosensors. rsc.orgtandfonline.com Their ability to detect a wide range of analytes, from metal ions to organic molecules, is driven by mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.orgtandfonline.comrsc.org
Researchers have designed pyrazoline-based probes that exhibit high sensitivity and selectivity for specific ions. For instance, novel pyrazoline-hydrazone sensors have been developed that can distinguish between the group 12 metal ions Zn²⁺, Cd²⁺, and Hg²⁺ at different emission wavelengths. rsc.orgchemrxiv.orgrsc.org One such sensor acts as a "turn-on" probe for Zn²⁺ (at 560 nm) and Cd²⁺ (at 510 nm) while functioning as a "turn-off" sensor for Hg²⁺ (at 460 nm). chemrxiv.org Other derivatives have been tailored to detect environmentally and biologically significant ions like Fe³⁺, with some sensors capable of functioning in real-world water samples with low limits of detection. tandfonline.comsemanticscholar.orgnih.govnih.gov The versatility extends to detecting organic molecules like picric acid, where detection is achieved through fluorescence quenching. researchgate.net
Table 2: Selected this compound-Based Fluorescent Probes and Chemosensors
| Sensor Type | Analyte Detected | Sensing Mechanism | Limit of Detection (LoD) |
|---|---|---|---|
| Pyrazoline-Hydrazone Hybrid | Zn²⁺, Cd²⁺, Hg²⁺ | "Turn-on" for Zn²⁺/Cd²⁺, "Turn-off" for Hg²⁺ | Not specified |
| Polycyclic Pyrazoline | Fe³⁺ | "Turn-off" fluorescence | 2.12 µM |
| Benzothiazole-Pyrazoline | Picric Acid | Fluorescence Quenching | 1.1 µM |
| Pyridine-Pyrazoline | Zn²⁺ | Fluorescence Enhancement | Not specified |
Data sourced from multiple studies. chemrxiv.orgnih.govnih.govresearchgate.netresearchgate.net
Computational Prediction and Validation of Chemical Properties and Reaction Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of pyrazoline derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) are widely used to investigate molecular structures, electronic properties, and reaction mechanisms. ekb.egaip.orgscientific.netresearchgate.net These calculations provide deep insights into the thermodynamic and kinetic aspects of reactions involving pyrazolines. researchgate.net For example, DFT has been employed to study the molecular electronic structures of novel pyrimidine (B1678525) and pyrazoline derivatives, helping to identify the most reactive compounds in a series. ekb.eg
Molecular docking simulations are another powerful computational technique, frequently used to predict how pyrazoline-based molecules will interact with biological targets such as enzymes or protein receptors. manmiljournal.runih.govekb.egresearchgate.netsamipubco.com These in silico studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ekb.eg Docking studies have successfully predicted the binding affinities of pyrazoline derivatives to targets like PI3K kinase and the epidermal growth factor receptor (EGFR), with results often showing good correlation with experimental in vitro assays. nih.govekb.eg Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to evaluate the pharmacokinetic profiles of new compounds, guiding the design of molecules with better drug-like properties. ekb.egnih.gov
Table 3: Application of Computational Methods in Pyrazoline Chemistry
| Computational Method | Subject of Study | Key Findings/Predictions |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, Molecular Electrostatic Potential | Elucidation of molecular properties and reactivity; identification of electrophilic/nucleophilic sites. aip.orgscientific.net |
| Molecular Docking (e.g., GOLD Suite) | Ligand-protein binding interactions (e.g., with EGFR, PI3K) | Prediction of binding affinities and interaction modes; guidance for designing potent inhibitors. manmiljournal.ruekb.eg |
| ADME Prediction | Pharmacokinetic properties | Evaluation of drug-likeness, oral bioavailability, and GI absorption. ekb.egnih.gov |
Q & A
Basic Research Question
HPLC-MS : Quantifies purity and detects byproducts (e.g., ’s impurity profiling).
SC-XRD (Single-Crystal X-Ray Diffraction) : Resolves stereochemical ambiguities, as in ’s dihedral angle analysis.
NMR/FT-IR : Confirms functional groups and regioselectivity in substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
